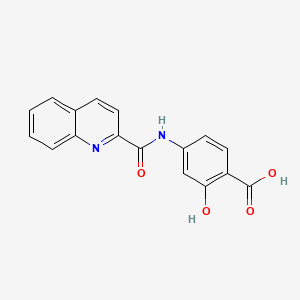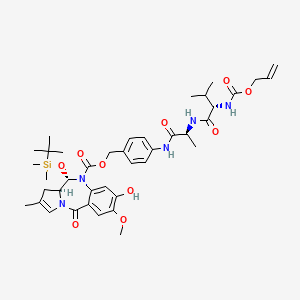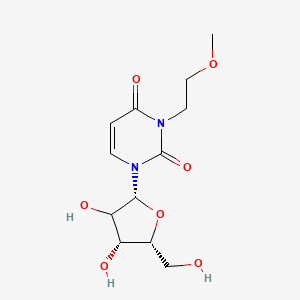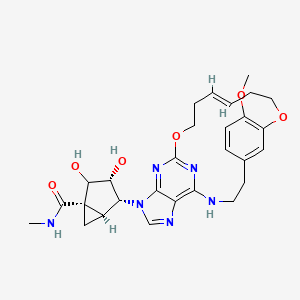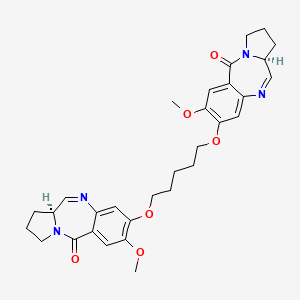
PBD dimer-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolobenzodiazepine dimer-2, commonly referred to as PBD dimer-2, is a member of the pyrrolobenzodiazepine family. These compounds are known for their potent DNA-interacting properties, making them valuable in the field of cancer research and treatment. Pyrrolobenzodiazepine dimers are particularly notable for their ability to form covalent bonds with DNA, leading to the formation of DNA interstrand cross-links, which can inhibit DNA replication and transcription, ultimately leading to cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolobenzodiazepine dimer-2 typically involves the formation of the pyrrolobenzodiazepine core followed by dimerization. One common method involves the use of Mitsunobu chemistry, which allows for the clean and convenient formation of the pyrrolobenzodiazepine core . The reaction conditions often include the use of reagents such as triphenylphosphine and diethyl azodicarboxylate in anhydrous conditions.
Industrial Production Methods
Industrial production of pyrrolobenzodiazepine dimer-2 involves scaling up the synthetic routes used in laboratory settings. This often requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolobenzodiazepine dimer-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrrolobenzodiazepine core, potentially altering its DNA-binding properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while substitution reactions can yield functionalized pyrrolobenzodiazepine dimers with enhanced biological activity .
Aplicaciones Científicas De Investigación
Pyrrolobenzodiazepine dimer-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: Its DNA-binding properties make it a valuable tool for studying DNA interactions and mechanisms of DNA damage and repair.
Mecanismo De Acción
The mechanism of action of pyrrolobenzodiazepine dimer-2 involves its ability to bind covalently to the minor groove of DNA, forming interstrand cross-links. These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death). The molecular targets of pyrrolobenzodiazepine dimer-2 include guanine residues in the DNA minor groove .
Comparación Con Compuestos Similares
Pyrrolobenzodiazepine dimer-2 is unique compared to other pyrrolobenzodiazepine dimers due to its specific DNA-binding properties and its ability to form stable interstrand cross-links. Similar compounds include:
Pyrrolobenzodiazepine dimer SG2000: Known for its potent DNA cross-linking activity and use in cancer research.
Pyrrolobenzodiazepine dimer SG3199: Used in antibody-drug conjugates for targeted cancer therapy.
Pyrrolobenzodiazepine dimer SG3650: Investigated for its lower potency and potential for reduced toxicity in therapeutic applications.
These compounds share similar DNA-binding properties but differ in their potency, stability, and therapeutic applications.
Propiedades
Fórmula molecular |
C31H36N4O6 |
|---|---|
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
(6aS)-3-[5-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C31H36N4O6/c1-38-26-14-22-24(32-18-20-8-6-10-34(20)30(22)36)16-28(26)40-12-4-3-5-13-41-29-17-25-23(15-27(29)39-2)31(37)35-11-7-9-21(35)19-33-25/h14-21H,3-13H2,1-2H3/t20-,21-/m0/s1 |
Clave InChI |
JMRUKTNVBSHJFI-SFTDATJTSA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1)C(=O)N3CCC[C@H]3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CCCN6C5=O)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=CC6CCCN6C5=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)

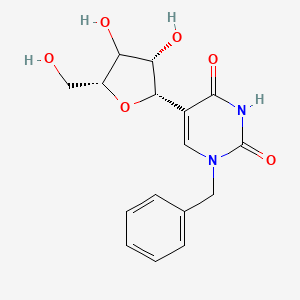


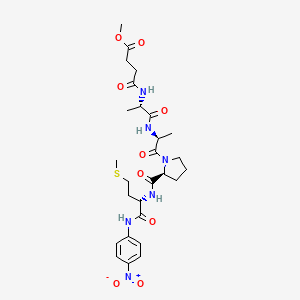
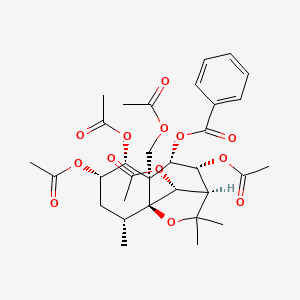
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

